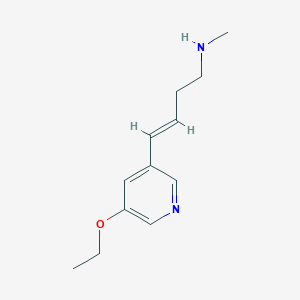

4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TC-2559 involves several steps, starting with the preparation of the key intermediate, 4-(5-ethoxy-3-pyridinyl)-N-methyl-3-buten-1-amine. This intermediate is then subjected to various reaction conditions to obtain the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for TC-2559 are not widely documented. it is likely that the production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in the form of its difumarate salt for enhanced stability and solubility .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TC-2559 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen sind üblich, insbesondere unter Einbeziehung des Pyridinrings

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit TC-2559 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt und beinhalten Faktoren wie Temperatur, Lösungsmittel und Reaktionszeit .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von TC-2559 gebildet werden, hängen von den jeweiligen Reaktionsbedingungen ab. Beispielsweise kann Oxidation zur Bildung von Pyridin-N-Oxid-Derivaten führen, während Reduktion Amin-Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

TC-2559 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Neuropharmakologie: Es wird verwendet, um die Rolle von α4β2 nAChRs im zentralen Nervensystem und ihre Beteiligung an kognitiven Funktionen und neurodegenerativen Erkrankungen zu untersuchen

Schmerztherapie: TC-2559 hat sich als mögliches Analgetikum gezeigt, indem es die inhibitorische synaptische Übertragung im dorsalen Rückenmark moduliert.

Arzneimittelentwicklung: Die Verbindung wird auf ihr Potenzial als therapeutisches Mittel für Erkrankungen wie neuropathische Schmerzen und kognitive Defizite untersucht.

Biologische Forschung: Es wird verwendet, um die Wirkmechanismen von nikotinergen Acetylcholinrezeptoren und ihre Rolle in verschiedenen physiologischen Prozessen zu untersuchen

Wirkmechanismus

TC-2559 übt seine Wirkung aus, indem es selektiv an den α4β2-Subtyp von nikotinergen Acetylcholinrezeptoren bindet und diese aktiviert. Diese Aktivierung führt zur Modulation der synaptischen Übertragung, insbesondere im zentralen Nervensystem. Die Verbindung verstärkt die inhibitorische synaptische Übertragung im dorsalen Rückenmark, was zu ihren antinozizeptiven Wirkungen beiträgt . Zusätzlich wurde gezeigt, dass TC-2559 die Dopaminfreisetzung im Striatum erhöht, was mit seinen kognitionsfördernden Eigenschaften zusammenhängen könnte .

Wissenschaftliche Forschungsanwendungen

TC-2559 has a wide range of scientific research applications, including:

Neuropharmacology: It is used to study the role of α4β2 nAChRs in the central nervous system and their involvement in cognitive functions and neurodegenerative diseases

Pain Management: TC-2559 has shown potential as an analgesic agent by modulating inhibitory synaptic transmission in the spinal dorsal horn.

Drug Development: The compound is being investigated for its potential as a therapeutic agent for conditions like neuropathic pain and cognitive deficits.

Biological Research: It is used to explore the mechanisms of action of nicotinic acetylcholine receptors and their role in various physiological processes

Wirkmechanismus

TC-2559 exerts its effects by selectively binding to and activating the α4β2 subtype of nicotinic acetylcholine receptors. This activation leads to the modulation of synaptic transmission, particularly in the central nervous system. The compound enhances inhibitory synaptic transmission in the spinal dorsal horn, which contributes to its antinociceptive effects . Additionally, TC-2559 has been shown to increase dopamine release in the striatum, which may be related to its cognitive-enhancing properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mehrere Verbindungen ähneln TC-2559 in ihrer Struktur und Funktion, darunter:

Epibatidin: Ein potenter nAChR-Agonist mit starken analgetischen Eigenschaften, aber erheblichen Nebenwirkungen.

Cytisin: Ein partieller Agonist von nAChRs, der in der Rauchentwöhnungstherapie eingesetzt wird.

Vareniclin: Ein weiterer partieller Agonist von nAChRs, der zur Rauchentwöhnung eingesetzt wird.

Einzigartigkeit von TC-2559

TC-2559 ist einzigartig aufgrund seiner hohen Selektivität für den α4β2-Subtyp von nAChRs und seines günstigen pharmakokinetischen Profils. Im Gegensatz zu anderen ähnlichen Verbindungen induziert TC-2559 keine signifikanten Nebenwirkungen wie Hypothermie oder verstärkte Locomotoraktivität, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Biologische Aktivität

4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- CAS Number : 89943-13-5

- IUPAC Name : this compound

This compound features a pyridine ring substituted with an ethoxy group and a butenyl amine side chain, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess antibacterial and antifungal properties. The presence of the ethoxy group may enhance membrane permeability, facilitating the uptake of the compound into microbial cells, thus exerting its antimicrobial effects .

Anticancer Activity

Studies have demonstrated that certain pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds could significantly reduce cell viability in breast and prostate cancer models .

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell proliferation. For instance, some studies suggest that similar compounds may act as inhibitors of diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism and is implicated in cancer progression .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study published in Journal of Medicinal Chemistry investigated the efficacy of a series of pyridine derivatives, including those similar to this compound, against MCF7 breast cancer cells. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell proliferation rates .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 10 | Caspase activation |

| Compound B | 15 | Cell cycle arrest |

| This compound | 12 | Apoptosis induction |

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another investigation, the antimicrobial activity of various ethoxy-substituted pyridines was tested against Staphylococcus aureus. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. The study concluded that further modifications could enhance its efficacy .

Eigenschaften

Molekularformel |

C12H18N2O |

|---|---|

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |

InChI |

InChI=1S/C12H18N2O/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2/h4,6,8-10,13H,3,5,7H2,1-2H3/b6-4+ |

InChI-Schlüssel |

HFZDMKMXPGRKCK-GQCTYLIASA-N |

SMILES |

CCOC1=CN=CC(=C1)C=CCCNC |

Isomerische SMILES |

CCOC1=CN=CC(=C1)/C=C/CCNC |

Kanonische SMILES |

CCOC1=CN=CC(=C1)C=CCCNC |

Synonyme |

(E)-N-methyl-4-(3-(5-ethoxypyridin)yl)-3-buten-1-amine TC 2559 TC-2559 TC2559 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.